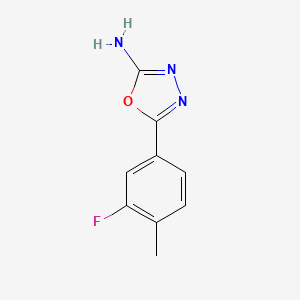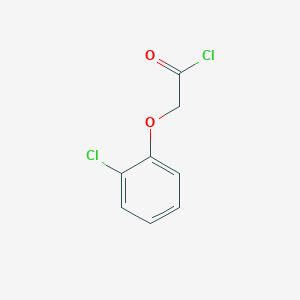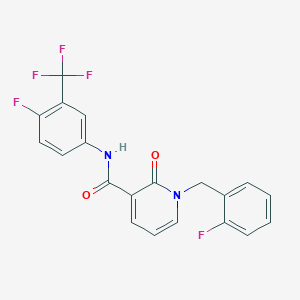![molecular formula C22H18F4N6O B2956773 N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1210723-14-0](/img/structure/B2956773.png)
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H18F4N6O and its molecular weight is 458.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis Activity
A study conducted by Jeankumar et al. (2013) explored the synthesis of thiazole-aminopiperidine hybrid analogues. Among these, a compound similar to N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide demonstrated promising antituberculosis activity and minimal cytotoxicity.
Anti-Influenza Activity
Research by Hebishy et al. (2020) focused on benzamide-based 5-aminopyrazoles and their derivatives, which showed significant anti-influenza A virus (subtype H5N1) activity. This demonstrates the potential use of similar compounds in combating avian influenza.
Anticancer and Anti-Inflammatory Potential
A study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives with observed anticancer and anti-5-lipoxygenase properties. These findings suggest a potential application in cancer therapy and inflammation management.
Cytotoxicity Against Cancer Cells
Hasan et al. (2015) conducted a study on pyrazolo[1,5-a]pyrimidines, which are structurally similar to the compound . These compounds showed cytotoxicity against various human cancer cell lines, indicating their potential in cancer research.
Antiviral and Antitumor Properties
Petrie et al. (1985) synthesized 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides with significant activity against measles in vitro and moderate antitumor activity. This underlines the versatility of such compounds in both antiviral and antitumor applications.
GPR39 Agonist Activity
A study by Sato et al. (2016) identified kinase inhibitors structurally related to the compound as novel GPR39 agonists. This finding expands the potential applications of these compounds to G protein-coupled receptors.
Antimicrobial Activity
Research by Abunada et al. (2008) on pyrazole and pyrazolo[3,4-d]pyrimidine derivatives showed antimicrobial activities. This suggests the potential use of similar compounds in developing new antimicrobial agents.
Enaminones in Antitumor and Antimicrobial Activities
A study by Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones that showed effects comparable to 5-fluorouracil against certain cancer cell lines and also demonstrated antimicrobial activity.
Mechanism of Action
Target of Action
The compound, also known as N-[2-(4-{[(4-fluorophenyl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(trifluoromethyl)benzamide, is a derivative of pyrazolo[3,4-d]pyrimidine . It has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, potentially inhibiting its activity . This interaction disrupts the normal function of CDK2, which is essential for cell cycle progression from G1 to S phase. By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . CDK2, the target of this compound, is a key player in this pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it may have favorable bioavailability .
Result of Action
The compound has demonstrated significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has also shown potent inhibitory activity against CDK2 . These results suggest that the compound could have potential as a therapeutic agent in the treatment of cancer.
properties
IUPAC Name |
N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F4N6O/c23-15-7-5-14(6-8-15)11-28-19-17-12-31-32(20(17)30-13-29-19)10-9-27-21(33)16-3-1-2-4-18(16)22(24,25)26/h1-8,12-13H,9-11H2,(H,27,33)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUESAXSXSZRITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide](/img/structure/B2956696.png)
![6-[(4-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2956699.png)
![4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline](/img/structure/B2956701.png)
![2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2956702.png)
![(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine](/img/structure/B2956703.png)
![3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956705.png)




![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)
